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Compound of Interest

5-Chloropyrazolo[1,5-aJpyrimidin-
7(1H)-one

Cat. No.: B2940125

Compound Name:

The fusion of a pyrazole and a pyrimidine ring creates the pyrazolo[1,5-a]pyrimidine system, a
bicyclic heterocycle that has garnered immense interest in the field of drug discovery.[2] This
scaffold is considered "privileged" because its rigid, planar structure is amenable to extensive
chemical modifications at multiple positions, allowing for the fine-tuning of pharmacological
properties.[1][2] Derivatives have shown a wide array of biological activities, including
anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4]

A primary reason for this broad activity is the scaffold's effectiveness as a "hinge-binding" motif
for protein kinases.[5] Protein kinases are crucial enzymes that regulate a vast number of
cellular signaling pathways; their dysregulation is a hallmark of many diseases, most notably
cancer.[1] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been successfully
developed as potent and selective inhibitors of various kinases, including Pim-1, Tropomyosin
receptor kinases (Trk), Cyclin-dependent kinase 2 (CDK2), and Phosphoinositide 3-kinase &
(PI3KJ).[1][5][6]

Physicochemical Properties of 5-
Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

The subject of this guide, 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one, is a key intermediate
and a pharmacophore in its own right. Its precise chemical and physical properties are
fundamental to its application in synthesis and drug design.
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Property Value Source

5-chloro-1H-pyrazolo[1,5-
IUPAC Name o [7]
a]pyrimidin-7-one

CAS Number 99898-84-7 [7118]

Chemical Formula CeH4CIN3O [7]

Molecular Weight 169.57 g/mol [7]
White crystalline powder

Appearance _ [°]
(predicted)

Slightly soluble in water;
N soluble in organic solvents like
Solubility [9]
ethanol and chloroform

(predicted).[9]

SMILES C1=CNN2C1=NC(=CC2=0)Cl  [7]

IYNABQNUIXYONK-
InChl Key [7]
UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved
through the cyclocondensation of a 5-aminopyrazole derivative with a suitable 1,3-
bielectrophilic partner, such as a (3-dicarbonyl compound or its synthetic equivalent.[1]

General Synthetic Workflow

The overall strategy involves a condensation reaction that forms the six-membered pyrimidine
ring fused to the pyrazole core. Subsequent functionalization, such as chlorination, installs the
desired substituents.
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Caption: General synthetic workflow for 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one.

Detailed Experimental Protocol

This protocol outlines a reliable two-step synthesis starting from 5-aminopyrazole.

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol
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This step involves the base-catalyzed cyclocondensation of 5-aminopyrazole with diethyl
malonate.

» Reagents: 5-Aminopyrazole, Diethyl Malonate, Sodium Ethoxide, Ethanol.
e Procedure:
o Prepare a solution of sodium ethoxide in absolute ethanol.

o To this solution, add 5-aminopyrazole (1.0 equivalent) and diethyl malonate (1.1
equivalents).

o Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o After completion, cool the mixture to room temperature and acidify with a dilute acid (e.g.,
HCI) to precipitate the product.

o Filter the solid, wash with cold water and ethanol, and dry under vacuum to yield
Pyrazolo[1,5-a]pyrimidine-5,7-diol.[5][10]

o Causality: Sodium ethoxide acts as a base, deprotonating the diethyl malonate to form a
nucleophilic enolate. This enolate then attacks the amino group of the pyrazole, initiating a
cascade of condensation and cyclization reactions to form the stable, fused heterocyclic
system.

Step 2: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

This step involves the selective chlorination of the diol intermediate. The tautomeric nature of
the diol allows for reaction with a chlorinating agent.

e Reagents: Pyrazolo[1,5-a]pyrimidine-5,7-diol, Phosphorus oxychloride (POCIs).
e Procedure:

o In a flask equipped with a reflux condenser, suspend Pyrazolo[1,5-a]pyrimidine-5,7-diol
(1.0 equivalent) in an excess of phosphorus oxychloride (POCIs).
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o Heat the mixture to reflux and maintain for 3-4 hours. The reaction should be performed in
a well-ventilated fume hood.

o Carefully quench the excess POCIs by slowly pouring the reaction mixture onto crushed
ice.

o The resulting precipitate is the crude product. Neutralize the aqueous solution with a base
(e.g., NaHCO:s3).

o Filter the solid, wash thoroughly with water, and dry. Recrystallization from a suitable
solvent (e.g., ethanol or acetonitrile) can be performed for further purification to yield 5-
Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one.

e Causality: POCIs is a powerful chlorinating and dehydrating agent. It converts the hydroxyl
groups (in their enol tautomeric form) of the pyrimidine ring into chloro substituents. The
reaction mechanism involves the formation of a phosphate ester intermediate which is then
displaced by a chloride ion. The chlorine at position 7 is highly reactive and can be
hydrolyzed back to a hydroxyl group upon workup, while the chlorine at position 5 remains,
yielding the target compound.[5][11]

Role in Drug Discovery and Development

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is a critical starting material and scaffold for
developing targeted therapies. The chlorine atom at the C5 position serves as a versatile
synthetic handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki or
Buchwald-Hartwig), while the pyrazolo-pyrimidine core provides the necessary interactions with
the target protein.[11]

Kinase Inhibitors

The most prominent application of this scaffold is in the development of kinase inhibitors.

e PI3KJ Inhibitors: The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling
cascade involved in cell proliferation, survival, and differentiation. The & isoform (PI3Kd) is
primarily expressed in immune cells, making it an attractive target for inflammatory and
autoimmune diseases.[11] Research has shown that attaching an indole group to the C5
position of the pyrazolo[1,5-a]pyrimidine core can lead to highly potent and selective PI3Kd
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inhibitors.[5] For instance, compound CPL302253, which is based on this scaffold,
demonstrated an ICso of 2.8 nM for PI3Kd, showing potential as a treatment for asthma.[5]

[11]
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Caption: Simplified PI3K signaling pathway and the inhibitory action of pyrazolo[1,5-
a]pyrimidine derivatives.

Antitubercular Agents
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The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has also been identified as a promising
starting point for developing new treatments for tuberculosis.[12] High-throughput screening
campaigns against Mycobacterium tuberculosis (Mtb) have repeatedly identified compounds
with this core structure.[12] Structure-activity relationship (SAR) studies have shown that
modifications at various positions can significantly enhance antitubercular activity while
maintaining low cytotoxicity, making it a valuable scaffold for combating this infectious disease.
[12]

KCNQ Potassium Channel Activators

Beyond kinase inhibition, these compounds have been identified as novel activators of
KCNQ2/3 potassium channels.[13] These voltage-gated channels are crucial for controlling
neuronal excitability, and their dysfunction is linked to diseases like epilepsy. Small molecules
that activate these channels (openers) are therefore of significant therapeutic interest. A series
of pyrazolo[1,5-a]pyrimidin-7(4H)-ones were optimized to identify potent and selective
KCNQZ2/3 openers, demonstrating the scaffold's versatility in targeting different classes of
proteins.[13]

Conclusion

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is more than just a chemical compound; itis a
gateway to a rich field of medicinal chemistry. Its robust and scalable synthesis, combined with
the chemical versatility of its core structure, has cemented its role as a foundational element in
drug discovery. From potent kinase inhibitors targeting cancer and inflammatory diseases to
novel antitubercular agents and ion channel modulators, the pyrazolo[1,5-a]pyrimidine scaffold
continues to be a source of promising therapeutic candidates. This guide provides the
fundamental knowledge required for researchers to leverage the unique properties of this
compound in the ongoing quest for new and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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